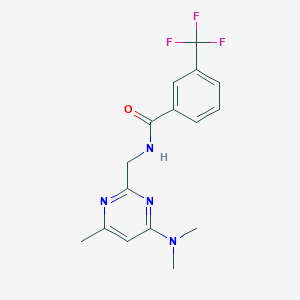
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Synthesis Techniques and Derivatives : Research has explored the synthesis of various pyrimidine, pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and triazine derivatives incorporating the N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide moiety or related structures. These derivatives have shown moderate effects against some bacterial and fungal species, indicating their potential in developing antimicrobial agents (Abdel‐Aziz et al., 2008).
Chemical Properties and Reactions : The compound and its derivatives have been involved in studies detailing chemical properties and reactions, including ring transformations with nucleophiles, showcasing the versatility of pyrimidinyl compounds in synthesizing heterocyclic compounds with potential biological activities (Geerts & Plas, 1978).
Biological Applications
Histone Deacetylase Inhibition : One derivative, MGCD0103, is a selective inhibitor of histone deacetylases 1-3 and 11, showing significant antitumor activity and potential as an anticancer drug. Its synthesis and biological evaluation underscore the therapeutic applications of compounds with the N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide structure or similar (Zhou et al., 2008).
Analytical Applications : Nonaqueous capillary electrophoresis has been developed for separating imatinib mesylate and related substances, including derivatives of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide, demonstrating the compound's role in analytical chemistry for quality control and pharmaceutical analysis (Ye et al., 2012).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit improved druglikeness and adme-tox properties , suggesting that this compound may also possess favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also produce a range of molecular and cellular effects.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-10-7-14(23(2)3)22-13(21-10)9-20-15(24)11-5-4-6-12(8-11)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQGUHRIIDDBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)
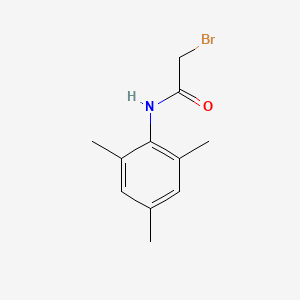

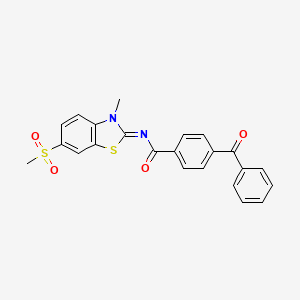
![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)
![N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2714824.png)

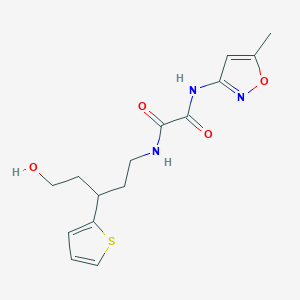
![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2714831.png)
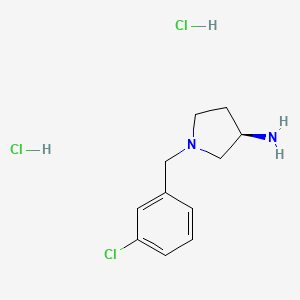

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(methylsulfonyl)piperidine](/img/structure/B2714839.png)